Dopamine D2 Receptor Binding Affinity: N6-Ethyl (R)-Enantiomer vs. N6,N6-Dipropyl Analog (GMC-1111) and Aripiprazole
The (R)-N6-ethyl compound demonstrates a dopamine D2 receptor binding Ki of approximately 150 nM (pKi 6.82), as determined by competitive binding assay [1]. This affinity positions it in a moderate range relative to the high-affinity D2 partial agonist aripiprazole (Ki ~0.34 nM) and the dopamine stabilizer GMC-1111 (N6,N6-dipropyl analog), for which published quantitative D2 Ki data in the same assay format are not available but which is described as a dopamine partial agonist and stabilizer . The mono-ethyl substitution on the N6 nitrogen is critical: the patent states that replacement of the ethylamine with other mono- or di-alkyl amino groups abolishes the desired D2 partial agonism profile [2].
| Evidence Dimension | Dopamine D2 receptor binding Ki |
|---|---|
| Target Compound Data | Ki ≈ 150 nM (pKi 6.82) |
| Comparator Or Baseline | Aripiprazole Ki ≈ 0.34 nM (literature); GMC-1111 (N6,N6-dipropyl analog) quantitative Ki not available in direct comparison |
| Quantified Difference | ~440-fold lower affinity than aripiprazole |
| Conditions | Competitive binding assay against human dopamine D2 receptor (ChEMBL bioactivity data) |
Why This Matters
The moderate D2 affinity combined with partial agonism is hypothesized to provide sufficient receptor occupancy for antipsychotic effect while allowing endogenous dopamine to compete, potentially reducing the risk of full D2 blockade-related side effects; this differentiated binding profile directly informs compound selection for antipsychotic drug discovery programs targeting D2 partial agonism.
- [1] Blackwell III, W.C. et al. D2 Receptor Ligand-078. U.S. Patent Application Publication No. US 2009/0215841 A1, paragraph [0032]; ChEMBL CHEMBL2326486, pKi 6.82 for human DRD2. View Source
- [2] Blackwell III, W.C. et al. D2 Receptor Ligand-078. U.S. Patent Application Publication No. US 2009/0215841 A1, paragraph [0114]. View Source
